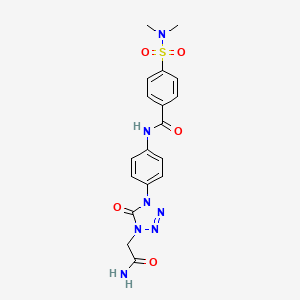![molecular formula C28H32N4O2S B2439663 N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-45-6](/img/structure/B2439663.png)
N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or 3D models.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include the reaction conditions, the mechanism, the products formed, and the yield.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide serves as a promising radioligand for positron emission tomography (PET) imaging, particularly for targeting the 5-HT1A receptors in the brain. This application is crucial for understanding the distribution and density of these receptors, which play significant roles in mood regulation and are implicated in various psychiatric conditions. Studies utilizing this compound have demonstrated its potential in providing detailed images of receptor distribution, aiding in the diagnosis and research of neurological disorders (Pike et al., 1996), (Passchier et al., 2000).
Understanding Serotonin System Dysfunctions
The compound's specificity and binding affinity to the 5-HT1A receptors make it an invaluable tool in studying the serotonin system's role in various psychiatric and neurodegenerative diseases. By mapping the 5-HT1A receptor distribution and activity, researchers can gain insights into the underlying mechanisms of conditions such as depression, anxiety, and schizophrenia. For instance, [18F]MPPF PET studies have established normative databases of 5-HT1A receptor binding across different age groups, facilitating the investigation of serotonin system dysfunctions over aging (Costes et al., 2005).
Drug Development and Therapeutic Research
By enabling the in vivo visualization of 5-HT1A receptors, N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide aids in the development and assessment of new therapeutic agents targeting the serotonin system. This research can lead to the discovery of novel treatments for mood disorders, offering more effective and targeted therapeutic options. Studies like those conducted by Osman et al. (1996) contribute to the understanding of radioligand metabolism and its implications for developing biomathematical models for brain activity interpretation in clinical settings (Osman et al., 1996).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Direcciones Futuras
This involves a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or new methods for its synthesis.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c1-34-24-10-6-5-9-23(24)32-25(30-31-27(32)35-18-19-7-3-2-4-8-19)17-29-26(33)28-14-20-11-21(15-28)13-22(12-20)16-28/h2-10,20-22H,11-18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPZCPHTMEZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)

![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)


![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)


![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)